molecular formula C21H20N2O3 B8419133 N-(3,4-dimethoxybenzyl)-6-phenylnicotinamide

N-(3,4-dimethoxybenzyl)-6-phenylnicotinamide

Cat. No.: B8419133
M. Wt: 348.4 g/mol
InChI Key: PMMUXYNURHVIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-6-phenylnicotinamide is a useful research compound. Its molecular formula is C21H20N2O3 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-6-phenylpyridine-3-carboxamide

InChI

InChI=1S/C21H20N2O3/c1-25-19-11-8-15(12-20(19)26-2)13-23-21(24)17-9-10-18(22-14-17)16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H,23,24)

InChI Key

PMMUXYNURHVIND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CN=C(C=C2)C3=CC=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture consisting of 6-bromo-N-(3,4-dimethoxybenzyl)nicotinamide (1.11 g), phenylboronic acid (0.77 g), and tetrakis(triphenylphosphine)palladium(0) (0.365 g) in N,N-dimethylformamide (20 mL) under a nitrogen atmosphere was added a 2 M aqueous cesium carbonate (6 mL). The stirring mixture was heated to 90° C. for two hours and was subsequently partitioned between ethyl acetate (200 mL) and water (200 mL). The phases were separated and the organic phase was washed twice with fresh portions of water (2×200 mL) and brine solution (150 mL), was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to provide an orange solid. The solid was triturated with 1:1 v/v hexanes-ethyl acetate and collected by filtration to afford the title compound as a solid (0.447 g, 40.6% yield); 1H-NMR (300 MHz; CDCl3) δ 9.06 (d, 1H, J=2.1 Hz), 8.20 (dd, 1H, J=8.4, 2.4 Hz), 8.05-8.01 (m, 2H), 7.81 (dd, 1H, J=8.4, 0.6 Hz), 7.51-7.47 (m, 3H), 6.92-6.84 (m, 3H), 6.51 (broad t, 1H), 4.62 (d, 2H, J=5.7 Hz), 3.891 (s, 3H), 3.888 (s, 3H); Rf 0.17 with 7:3 v/v hexanes-ethyl acetate; MS (APCl+) m/z 349 (M+1).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0.365 g
Type
catalyst
Reaction Step Five
Yield
40.6%

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